N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

sigma receptor piperidine carboxamide SAR regiochemical differentiation

N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule belonging to the pyridazinobenzylpiperidine chemotype. Its architecture features a dual-piperidine scaffold bridged by a carboxamide linker, with a 6-methoxypyridazin-3-yl substituent at the N1-position of the central piperidine ring.

Molecular Formula C23H31N5O2
Molecular Weight 409.5 g/mol
Cat. No. B12169187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Molecular FormulaC23H31N5O2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H31N5O2/c1-30-22-10-9-21(25-26-22)28-13-5-8-19(17-28)23(29)24-20-11-14-27(15-12-20)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19-20H,5,8,11-17H2,1H3,(H,24,29)
InChIKeyXPQFGBGOIYNZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: Structural Pharmacophore Baseline for Targeted Procurement


N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule belonging to the pyridazinobenzylpiperidine chemotype. Its architecture features a dual-piperidine scaffold bridged by a carboxamide linker, with a 6-methoxypyridazin-3-yl substituent at the N1-position of the central piperidine ring. The molecular formula is C23H31N5O2 and the molecular weight is approximately 409.5 g/mol . Compounds within this structural class—combining a pyridazine heterocycle with a benzylpiperidine moiety—have been investigated for central nervous system (CNS) targets, particularly monoamine oxidases (MAO-A/B) and sigma receptors [1].

Why N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide Cannot Be Replaced by Simpler Piperidine Carboxamides


Generic substitution of this compound with a simpler piperidine-4-carboxamide analog (e.g., N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, CAS 1435977-62-0) is not advisable due to three non-interchangeable structural determinants. First, the carboxamide is installed at the piperidine 3-position rather than the 4-position, altering the spatial orientation of the pharmacophore and potentially modulating receptor selectivity—a distinction demonstrated in sigma receptor ligand SAR where 3- vs. 4-substitution on the piperidine ring yields divergent binding profiles [1]. Second, the amide nitrogen is elaborated with a bulky 1-benzylpiperidin-4-yl group, which introduces a second basic amine center and significantly increases molecular complexity (ΔMW +83.1 g/mol vs. the simpler N-benzyl analog), impacting physicochemical properties and target engagement kinetics . Third, the pyridazinobenzylpiperidine scaffold has been shown to confer selective, reversible MAO-B inhibition, whereas simpler benzylpiperidine carboxamides lacking the pyridazine ring generally show weaker or non-selective MAO activity [2]. These three factors—regiochemistry, amine multiplicity, and heterocyclic pharmacophore—collectively preclude simple substitution with available in-class analogs.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide


Structural Regiochemistry: Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Core

The target compound incorporates a piperidine-3-carboxamide core, in contrast to the more commonly explored piperidine-4-carboxamide scaffold found in most benzylpiperidine sigma ligands. SAR studies on piperidine carboxamide derivatives demonstrate that moving the carboxamide from the 4-position to the 3-position alters the dihedral angle between the amide and the piperidine ring, which can reorient the terminal benzylpiperidine group relative to the receptor binding pocket [1]. While direct binding data for this exact compound are not publicly available, the class-level inference is that 3-carboxamide substitution may confer different sigma receptor subtype selectivity compared to 4-carboxamide analogs (e.g., N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide).

sigma receptor piperidine carboxamide SAR regiochemical differentiation

Pyridazinobenzylpiperidine Class-Level MAO-B Inhibitory Potency

The pyridazinobenzylpiperidine chemotype to which the target compound belongs has been systematically evaluated for monoamine oxidase inhibition. In a panel of 24 pyridazinobenzylpiperidine derivatives, the most potent compound (S5) inhibited MAO-B with an IC50 of 0.203 μM and a Ki of 0.155 ± 0.050 μM, with a selectivity index of 19.04 for MAO-B over MAO-A [1]. Compounds bearing electron-withdrawing substituents on the benzylidene ring showed enhanced MAO-B inhibition (potency rank: -Cl > -OCH3 > -F > -CN > -CH3 > -Br at the 3-position) [1]. While the target compound was not specifically included in this study, its structural features—a pyridazine ring directly attached to a piperidine core bearing a benzylpiperidine amide—place it within this active chemotype. By class-level inference, the target compound is predicted to exhibit MAO-B inhibitory activity, potentially in the sub-micromolar to low micromolar range.

MAO-B inhibition pyridazinobenzylpiperidine neurodegeneration

Predicted Blood-Brain Barrier Permeability Based on Pyridazinobenzylpiperidine Class PAMPA Data

The parallel artificial membrane permeability assay (PAMPA) was used to evaluate the blood-brain barrier (BBB) penetration potential of pyridazinobenzylpiperidine lead compounds S5 and S16. Both compounds demonstrated effective BBB permeability in the PAMPA model [1]. The target compound shares the same core scaffold and possesses physicochemical properties consistent with CNS drug-likeness: molecular weight ~409.5 g/mol (within the preferred CNS range of <450 Da), 5 hydrogen bond acceptors, 1 hydrogen bond donor, and a calculated logP estimated to exceed 3.0 (class-typical logP range: 2.5–4.5) . These properties compare favorably to the simpler N-benzyl analog (MW 326.4, 4 HBA, 1 HBD), where the additional piperidine ring in the target compound increases molecular weight and basicity without violating CNS drug-likeness criteria.

blood-brain barrier PAMPA CNS penetration physicochemical properties

Recommended Research and Industrial Application Scenarios for N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide


Structure-Activity Relationship (SAR) Studies on Piperidine Carboxamide Regiochemistry for Sigma Receptor Targeting

The compound serves as a unique 3-carboxamide regioisomer probe for sigma receptor SAR. Since the majority of published sigma-1 and sigma-2 ligands employ a piperidine-4-carboxamide scaffold, this compound allows researchers to systematically evaluate how shifting the carboxamide attachment point from the 4- to the 3-position affects sigma receptor subtype affinity, selectivity, and functional activity [1]. Procurement of this compound is justified for any medicinal chemistry program seeking to expand the chemical space around the piperidine carboxamide sigma pharmacophore.

MAO-B Inhibitor Screening in Neurodegenerative Disease Models

Based on class-level evidence that pyridazinobenzylpiperidine derivatives are potent, reversible, and selective MAO-B inhibitors (IC50 as low as 0.203 μM) with demonstrated BBB permeability [2], this compound is a suitable candidate for in vitro MAO-B enzyme inhibition assays and subsequent evaluation in cellular or in vivo models of Parkinson's disease. Its dual-piperidine architecture may offer differentiated pharmacokinetics or duration of action compared to the simpler pyridazinobenzylpiperidine analogs characterized to date.

Dual-Target CNS Ligand Design: Sigma Receptor / MAO-B Polypharmacology

The structural features of this compound—a sigma receptor-interacting benzylpiperidine motif (as suggested by the vendor-reported mechanism of action ) combined with a MAO-B-active pyridazinobenzylpiperidine core—make it a compelling starting point for dual-target ligand design. Compounds that simultaneously engage sigma receptors and inhibit MAO-B may offer synergistic benefits in neurodegenerative or neuropathic pain indications. Procurement is warranted for researchers exploring polypharmacology approaches in CNS drug discovery.

Chemical Probe for Investigating Piperidine-3-carboxamide Pharmacophore Topology

The 3-carboxamide geometry imparts a distinct spatial relationship between the methoxypyridazine ring and the benzylpiperidine amide substituent compared to 4-carboxamide isomers. This topological difference can be exploited in computational chemistry and X-ray crystallography studies to map binding site requirements for enzymes or receptors that recognize piperidine carboxamide ligands [1]. Procurement supports structure-based drug design efforts, including molecular docking, pharmacophore modeling, and co-crystallization studies.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.